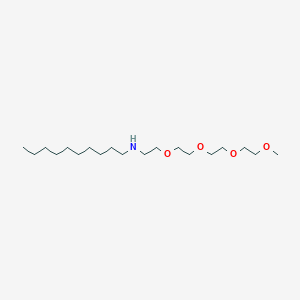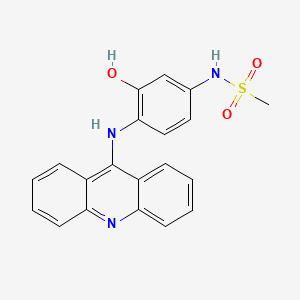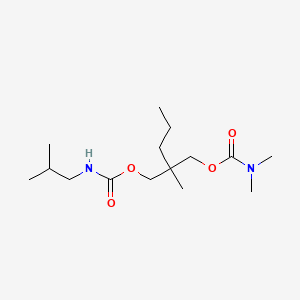
Triethyl(1-phenylethenyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl(1-phenylethenyl)germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a phenylethenyl group and three ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triethyl(1-phenylethenyl)germane typically involves the reaction of triethylgermanium chloride with phenylethylene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include palladium or platinum-based catalysts, which facilitate the addition of the phenylethenyl group to the germanium center.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: Triethyl(1-phenylethenyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Substitution: The phenylethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Scientific Research Applications
Triethyl(1-phenylethenyl)germane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research has explored its potential biological activities, including antitumor and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of Triethyl(1-phenylethenyl)germane involves its interaction with specific molecular targets and pathways. The phenylethenyl group allows the compound to participate in various chemical reactions, while the germanium center can form stable complexes with other molecules. These interactions can modulate biological pathways and contribute to the compound’s observed effects.
Comparison with Similar Compounds
- Triethyl(phenyl)germane
- Triethyl(1-phenylethyl)germane
- Triethyl(1-phenylpropyl)germane
Comparison: Triethyl(1-phenylethenyl)germane is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties compared to other similar compounds For example, Triethyl(phenyl)germane lacks the double bond present in this compound, resulting in different reactivity and applications
Properties
CAS No. |
63139-22-0 |
|---|---|
Molecular Formula |
C14H22Ge |
Molecular Weight |
262.95 g/mol |
IUPAC Name |
triethyl(1-phenylethenyl)germane |
InChI |
InChI=1S/C14H22Ge/c1-5-15(6-2,7-3)13(4)14-11-9-8-10-12-14/h8-12H,4-7H2,1-3H3 |
InChI Key |
GKSPEYDFXITNGN-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)




![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)


![N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide](/img/structure/B14493753.png)

![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14493768.png)
![4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14493789.png)

